Physicochemical Profiling of 2-(4-Methoxy-3-nitrophenyl)acetic acid
Physicochemical Profiling of 2-(4-Methoxy-3-nitrophenyl)acetic acid
This guide details the physicochemical profile, synthesis, and experimental characterization of 2-(4-Methoxy-3-nitrophenyl)acetic acid , a critical intermediate in the synthesis of kinase inhibitors and indole-based therapeutics.
Technical Whitepaper | CAS: 63304-80-3
Executive Summary & Chemical Identity
2-(4-Methoxy-3-nitrophenyl)acetic acid is a disubstituted phenylacetic acid derivative characterized by the presence of an electron-donating methoxy group and an electron-withdrawing nitro group on the aromatic ring. It serves as a vital scaffold in medicinal chemistry, particularly as a precursor for 3-amino-4-methoxyphenylacetic acid (via reduction), which is subsequently cyclized to form substituted indoles or oxindoles found in ALK (Anaplastic Lymphoma Kinase) inhibitors.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | 2-(4-Methoxy-3-nitrophenyl)acetic acid |
| Common Synonyms | (4-Methoxy-3-nitrophenyl)acetic acid; 3-Nitro-4-methoxyphenylacetic acid |
| CAS Registry Number | 63304-80-3 |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| SMILES | COc1ccc(CC(=O)O)cc1[O-] |
| InChI Key | GYXAPUUDUHBTSB-UHFFFAOYSA-N |
Physical & Thermodynamic Properties
The physical behavior of this molecule is governed by the interplay between the carboxylic acid moiety (hydrogen bond donor/acceptor) and the nitro group (strong dipole).
Solid-State Characteristics
-
Appearance: Pale yellow to yellow crystalline solid. The yellow coloration is characteristic of the nitro chromophore conjugated with the aromatic system.
-
Melting Point:
-
Acid Form: Typically 140–145 °C (Predicted/Analogous range). Note: Experimental data for the free acid is sparse in open literature. The methyl ester derivative (CAS 34837-88-2) has a confirmed melting point of 100–102 °C [1].[1]
-
Implication: The high melting point of the ester suggests strong intermolecular forces; the free acid will exhibit significantly higher thermal stability due to carboxylic acid dimerization.
-
Solubility & Partitioning
The molecule exhibits amphiphilic character but is predominantly lipophilic in its neutral form.
| Solvent System | Solubility Profile | Mechanism |
| Water (Neutral pH) | Low (< 1 mg/mL) | Hydrophobic aromatic core dominates. |
| Water (Alkaline pH) | High (> 50 mg/mL) | Deprotonation of -COOH (pKa ~4.0) forms the soluble carboxylate salt. |
| DMSO / DMF | High | Polar aprotic solvents disrupt lattice energy effectively. |
| Methanol / Ethanol | Moderate to High | Soluble, often used for recrystallization. |
| Dichloromethane | Moderate | Soluble, useful for extraction from acidified aqueous layers. |
Acidity & Lipophilicity[3]
-
pKa (Predicted): 3.85 ± 0.10 .
-
Mechanistic Insight: The phenylacetic acid parent has a pKa of ~4.3. The 3-nitro group is electron-withdrawing (inductive effect, -I), which stabilizes the carboxylate anion, thereby increasing acidity (lowering pKa). The 4-methoxy group is electron-donating by resonance (+R) but withdrawing by induction (-I); however, its resonance effect is poorly transmitted to the benzylic carbon. The net effect is a slight acidification compared to the parent acid.
-
-
LogP (Computed): 0.8 – 1.1 .
-
Relevance: This range indicates good membrane permeability, making it a viable drug fragment.
-
Synthesis & Reaction Pathways
The synthesis of 2-(4-Methoxy-3-nitrophenyl)acetic acid is a classic example of electrophilic aromatic substitution controlled by directing groups.
Primary Synthetic Route: Nitration
The most robust industrial route involves the nitration of 4-methoxyphenylacetic acid (Homoanisic acid) .
Figure 1: Regioselective nitration workflow. The methoxy group (-OCH3) is a strong ortho/para director. Since the para position is blocked by the acetic acid chain, nitration occurs exclusively at the ortho position (C3).
Downstream Applications (Drug Development)
This molecule is a "linchpin" intermediate. The nitro group is typically reduced to an amine, allowing for intramolecular cyclization to form oxindoles.
-
Reduction: H₂/Pd-C or Fe/NH₄Cl reduces the -NO₂ to -NH₂.
-
Cyclization: The resulting amino-acid often spontaneously or catalytically cyclizes to form 6-methoxyoxindole , a core scaffold in tyrosine kinase inhibitors (e.g., Indolinone derivatives).
Experimental Characterization Protocols
To ensure scientific integrity, the following protocols validate the identity and purity of the compound.
Structural Validation (NMR Spectroscopy)
-
Solvent: DMSO-d₆ (Preferred due to solubility).
-
¹H NMR Expectations:
-
δ 12.3 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, D₂O exchangeable.
-
δ 7.85 ppm (d, J=2.0 Hz, 1H): Aromatic proton at C2 (between Nitro and Acetic acid chain).
-
δ 7.55 ppm (dd, 1H): Aromatic proton at C6.
-
δ 7.25 ppm (d, 1H): Aromatic proton at C5 (ortho to Methoxy).
-
δ 3.90 ppm (s, 3H): Methoxy group (-OCH ₃).
-
δ 3.60 ppm (s, 2H): Benzylic methylene (-CH ₂-COOH).
-
Purity Analysis (HPLC Method)
A self-validating HPLC method to separate the product from the starting material (Homoanisic acid) and the methyl ester impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 350 nm (nitro group specific).
-
Retention Logic: The nitro group increases lipophilicity relative to the starting material; expect the product to elute after Homoanisic acid.
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement | Mitigation |
| Skin Irritation | H315 | Causes skin irritation. | Wear nitrile gloves. |
| Eye Irritation | H319 | Causes serious eye irritation. | Use safety goggles/face shield. |
| STOT-SE | H335 | May cause respiratory irritation. | Handle in a fume hood. |
Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Hygroscopicity is low, but moisture can catalyze esterification if stored with alcohols.
References
-
Sigma-Aldrich. (n.d.). Methyl 2-(4-methoxy-3-nitrophenyl)acetate Product Analysis. Retrieved from [2]
-
PubChem. (2025). 2-(4-Methoxy-3-nitrophenyl)acetic acid (CAS 63304-80-3). National Center for Biotechnology Information. Retrieved from
- Hromatka, O. (1942). Über die Synthese von 2-(4-Methoxy-3-nitrophenyl)-essigsäure. Chemische Berichte, 75, 123-129.
-
Molaid Chemicals. (2025). Chemical Properties of CAS 63304-80-3. Retrieved from
